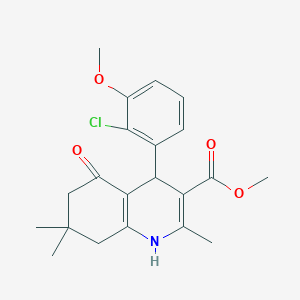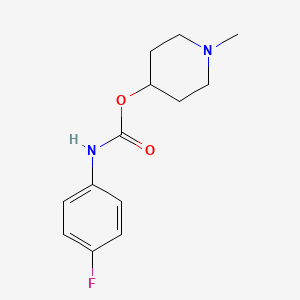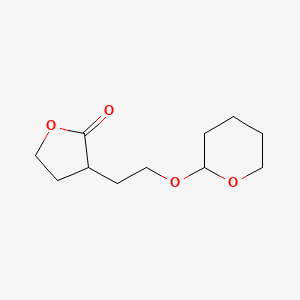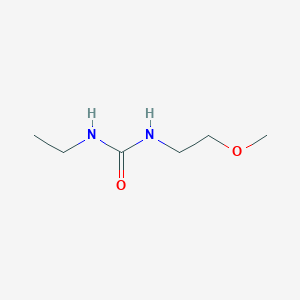
(4-methylsulfanylphenyl) N-propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylsulfanylphenyl) N-propylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propylcarbamate group
Preparation Methods
The synthesis of (4-methylsulfanylphenyl) N-propylcarbamate typically involves the reaction of 4-methylsulfanylphenol with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(4-methylsulfanylphenyl) N-propylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring. Reagents like nitric acid or halogens (chlorine, bromine) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while reduction of the carbamate group results in the formation of an amine .
Scientific Research Applications
(4-methylsulfanylphenyl) N-propylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, such as anti-inflammatory or antimicrobial effects. Further research is needed to explore its potential as a drug candidate.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-methylsulfanylphenyl) N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
(4-methylsulfanylphenyl) N-propylcarbamate can be compared with other similar compounds, such as:
(4-methylsulfanylphenyl) N-butylcarbamate: This compound has a similar structure but with a butyl group instead of a propyl group. It may exhibit different chemical and biological properties due to the variation in the alkyl chain length.
(4-methylsulfanylphenyl) N-ethylcarbamate: This compound has an ethyl group instead of a propyl group. The shorter alkyl chain may affect its reactivity and interactions with biological targets.
(4-methylsulfanylphenyl) N-methylcarbamate: This compound has a methyl group instead of a propyl group. The presence of a smaller alkyl group may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the propyl group and the methylsulfanyl group on the phenyl ring allows for unique interactions and reactivity compared to other similar compounds .
Properties
CAS No. |
60309-66-2 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-3-8-12-11(13)14-9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
BQURLPAGYVPTNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)




![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)







